2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol
Description
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol (CAS: 2270915-07-4) is a Schiff base derivative with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.63 g/mol . The compound features a 2-chloropyridin-3-yl group linked via a methyleneamino bridge to an ethanol moiety. Its stereoelectronic properties are influenced by the electron-withdrawing chlorine atom on the pyridine ring and the hydrogen-bonding capability of the ethanol group.
Properties
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylideneamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMERCPEVLIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol typically involves the reaction of 2-chloropyridine-3-carbaldehyde with aminoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The aminoethanol group can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Properties
Research indicates that compounds containing chloropyridine structures, including 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol, may function as beta-3 adrenergic receptor agonists. These compounds are significant in managing diabetes mellitus by lowering blood glucose levels and improving insulin sensitivity. The mechanism involves enhancing glucose uptake and metabolism in tissues, which is crucial for patients with Type 2 diabetes .
2. Anti-obesity Effects
In addition to its antidiabetic properties, this compound has been studied for its potential in treating obesity. By acting on the beta-3 adrenergic receptors, it may help regulate fat metabolism and reduce body weight. The pharmacological profile suggests that it could be combined with other anti-obesity agents to enhance efficacy .
3. Antimicrobial Activity
Chlorinated compounds have been recognized for their antimicrobial properties. Studies have shown that derivatives of chloropyridine exhibit significant antibacterial activity against various pathogens, including Escherichia coli. The presence of the chlorine atom in the molecular structure is believed to enhance these properties significantly .
Biological Case Studies
Table 1: Biological Activities of Chloropyridine Derivatives
Mechanism of Action
The mechanism of action of 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol involves its interaction with specific molecular targets and pathways. The chloropyridine ring and aminoethanol group enable the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide
- Molecular Formula : C₁₂H₁₂ClN₃O₂; Molecular Weight : 265.70 g/mol .
- Structural Features : Shares the 2-chloropyridin-3-yl group but incorporates an oxazole-carboxamide scaffold. The oxazole ring introduces rigidity, while the carboxamide group enables hydrogen bonding (N–H···O interactions observed in its crystal structure) .
- Synthesis : Prepared via reaction of 2-(2-chloropyridin-3-yl)-4-methyloxazole-5-carbonyl chloride with ethylamine in toluene , contrasting with the Schiff base formation used for the target compound.
- Applications: No direct pharmaceutical data are provided, but oxazole derivatives are often explored for bioactivity .
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Molecular Formula : C₆H₁₄N₂O₂; Molecular Weight : 146.19 g/mol .
- Structural Features: A simpler ethanolamine derivative with methoxyethyl and methyl substituents. Lacks the aromatic pyridine ring but shares the ethanol backbone.
- Synthesis: Synthesized via nucleophilic substitution between 2-methoxy-N-methylethylamine and 2-bromoethanol in toluene, yielding 88% crude product . This method highlights the versatility of ethanolamine derivatives in alkylation reactions.
8-Chloro-1,7-naphthyridin-4-ol
- Molecular Formula : C₈H₅ClN₂O; Molecular Weight : 180.60 g/mol .
- Structural Features: A fused heterocyclic system derived from a 2-chloropyridin-3-yl precursor. The naphthyridinone core contrasts with the acyclic Schiff base structure of the target compound.
- Synthesis: Formed via high-temperature cyclization of 5-((2-chloropyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in diphenyl ether, achieving 60% yield . Demonstrates the utility of chloropyridinyl groups in constructing polycyclic systems.
Diethyl 2-{[(2-Chloropyridin-3-yl)amino]methylidene}malonate
- Molecular Formula : C₁₃H₁₅ClN₂O₄; Molecular Weight : 298.72 g/mol .
- Structural Features: Contains the same 2-chloropyridin-3-ylamino moiety but conjugated with a malonate ester. The electron-deficient pyridine ring enhances electrophilic reactivity.
- Applications : Malonate derivatives are often intermediates in synthesizing heterocycles or bioactive molecules .
Data Table: Key Properties of Compared Compounds
Research Findings and Key Contrasts
- Electronic Effects: The 2-chloropyridin-3-yl group in the target compound enhances electrophilicity compared to non-halogenated analogs. This contrasts with the oxazole derivative, where the ring’s electron-withdrawing nature further polarizes the system .
- Hydrogen Bonding: The ethanol group in the target compound enables hydrogen bonding, similar to the carboxamide group in the oxazole derivative. However, the latter’s N–H···O interactions stabilize its crystal lattice more effectively .
- Synthetic Complexity: The target compound’s Schiff base formation is likely a one-step reaction, whereas the oxazole and naphthyridinone derivatives require multi-step syntheses .
- Pharmaceutical Potential: The naphthyridinone derivative is explicitly used in KRAS inhibition research , while the target compound’s applications remain underexplored in the provided evidence.
Biological Activity
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a chloropyridine moiety and an aminoethanol group, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 227.65 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogenic strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated:
- Effective against :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The compound showed moderate to potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with zones of inhibition ranging from 15 mm to 25 mm depending on concentration .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. The chloropyridine ring enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity |
|---|---|
| 2-{[(1E)-(2-Bromopyridin-3-yl)methylene]amino}ethanol | Moderate |
| 2-{[(1E)-(2-Fluoropyridin-3-yl)methylene]amino}ethanol | Low |
| 2-{[(1E)-(2-Iodopyridin-3-yl)methylene]amino}ethanol | High |
The presence of different halogens significantly affects the biological activity, with chlorine providing optimal antimicrobial properties compared to bromine or fluorine.
Research Applications
The ongoing research into this compound includes:
- Drug Development : Investigating its potential as a lead compound for new antibiotics.
- Chemical Synthesis : Utilizing it as a building block for synthesizing more complex organic molecules .
Future Directions
Further studies are needed to explore:
- In vivo efficacy : Understanding how the compound behaves in living organisms.
- Toxicological assessments : Evaluating safety profiles for potential therapeutic applications.
Q & A
Basic: What are the established synthetic protocols for 2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol, and how can reaction conditions be optimized for yield improvement?
Answer:
The synthesis typically involves a two-step process:
Imine Formation : Reacting 2-chloropyridin-3-amine with a carbonyl-containing reagent (e.g., 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxan-4,6-dione) under reflux in isopropanol to form the Schiff base intermediate .
Cyclization or Functionalization : High-temperature treatment (e.g., 220°C in diphenyl ether) to achieve cyclization or further derivatization .
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in related reactions .
- Catalysis : Use of [Ir] complexes or Hantzsch ester for asymmetric induction in analogous imine syntheses .
- Temperature Control : Reflux conditions (e.g., 15 minutes) minimize side reactions, while extended heating at 220°C ensures complete cyclization .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-{[...]ethanol, and what key spectral features should researchers prioritize?
Answer:
- FT-IR : Key peaks include:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) from the pyridine ring; methylene protons adjacent to the imine (δ 3.5–4.5 ppm) .
- ¹³C NMR : Imine carbon (δ ~150–160 ppm); pyridine carbons (δ ~120–140 ppm) .
- UV-Vis : π→π* transitions in the aromatic system (~250–350 nm) .
Basic: How does the choice of solvent and base influence the formation of the Schiff base in 2-{[...]ethanol synthesis?
Answer:
- Solvent Polarity : Polar solvents (e.g., isopropanol) stabilize charged intermediates, enhancing imine formation . Non-polar solvents (e.g., toluene) may require higher temperatures .
- Base Selection : Triethylamine (TEA) in toluene effectively scavenges HBr in analogous alkylation steps . In contrast, NaH in DMF facilitates deprotonation in nucleophilic substitutions .
Advanced: What mechanistic insights explain the regioselectivity observed in the imine bond formation during synthesis?
Answer:
Regioselectivity is governed by:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl on pyridine) direct nucleophilic attack to the less hindered position .
- Steric Factors : Bulky substituents on the carbonyl reagent favor formation of the (E)-isomer due to reduced steric clash .
- Catalytic Pathways : Ir-based catalysts in related systems promote asymmetric induction via radical or polar mechanisms .
Advanced: How can computational chemistry (e.g., DFT) aid in predicting the reactivity or binding affinity of 2-{[...]ethanol in drug-target interactions?
Answer:
- Electronic Structure Analysis : DFT calculations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Molecular docking with KRAS or kinase targets (as in ) identifies potential binding modes.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP, solubility) based on SMILES/InChI .
Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data for derivatives?
Answer:
- Assay Standardization : Use validated cell lines (e.g., NIH/3T3 for KRAS inhibition ) and control compounds.
- Purity Verification : HPLC or LC-MS to rule out impurities (e.g., residual solvents or byproducts) .
- Structural Confirmation : Single-crystal XRD (as in ) ensures correct stereochemistry.
Advanced: In designing derivatives for enhanced pharmacokinetics, what structural modifications are supported by current SAR studies?
Answer:
- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position enhances target affinity .
- Ethanolamine Chain Modification : Etherification or alkylation improves blood-brain barrier penetration .
- Metabolic Stability : Fluorination (e.g., replacing -OH with -F) reduces oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
